1-butyl-6-cyclopropyl-3-methyl-N-[4-(1-methyl-1H-pyrazol-5-yl)-1,3-thiazol-2-yl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
1-BUTYL-6-CYCLOPROPYL-3-METHYL-N~4~-[4-(1-METHYL-1H-PYRAZOL-5-YL)-1,3-THIAZOL-2-YL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound with a unique structure that incorporates multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-BUTYL-6-CYCLOPROPYL-3-METHYL-N~4~-[4-(1-METHYL-1H-PYRAZOL-5-YL)-1,3-THIAZOL-2-YL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the pyrazole and thiazole rings, followed by their coupling to the pyrazolo[3,4-b]pyridine core. The reaction conditions often require the use of specific catalysts and reagents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and using continuous flow reactors to enhance efficiency and reduce costs. The use of automated systems and advanced analytical techniques ensures consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
1-BUTYL-6-CYCLOPROPYL-3-METHYL-N~4~-[4-(1-METHYL-1H-PYRAZOL-5-YL)-1,3-THIAZOL-2-YL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, platinum, and other transition metals.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
1-BUTYL-6-CYCLOPROPYL-3-METHYL-N~4~-[4-(1-METHYL-1H-PYRAZOL-5-YL)-1,3-THIAZOL-2-YL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-BUTYL-6-CYCLOPROPYL-3-METHYL-N~4~-[4-(1-METHYL-1H-PYRAZOL-5-YL)-1,3-THIAZOL-2-YL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to the desired effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-BUTYL-6-CYCLOPROPYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE: Similar structure but lacks the thiazole and pyrazole substituents.
1-BUTYL-6-CYCLOPROPYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXYLIC ACID: Similar core structure but different functional groups.
Uniqueness
1-BUTYL-6-CYCLOPROPYL-3-METHYL-N~4~-[4-(1-METHYL-1H-PYRAZOL-5-YL)-1,3-THIAZOL-2-YL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C22H25N7OS |
---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
1-butyl-6-cyclopropyl-3-methyl-N-[4-(2-methylpyrazol-3-yl)-1,3-thiazol-2-yl]pyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C22H25N7OS/c1-4-5-10-29-20-19(13(2)27-29)15(11-16(24-20)14-6-7-14)21(30)26-22-25-17(12-31-22)18-8-9-23-28(18)3/h8-9,11-12,14H,4-7,10H2,1-3H3,(H,25,26,30) |
InChI Key |
CJDOYCWJTICUCO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=C(C(=N1)C)C(=CC(=N2)C3CC3)C(=O)NC4=NC(=CS4)C5=CC=NN5C |
Origin of Product |
United States |
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